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Compound of Interest

Compound Name: 3-formyl-1H-indole-5-carbonitrile

Cat. No.: B103104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical step in chemical synthesis and drug

development, as different positional isomers can exhibit vastly different biological activities and

toxicological profiles. This guide provides a detailed spectroscopic comparison of three key

isomers of 3-formyl-1H-indole-carbonitrile: the 4-cyano, 5-cyano, and 6-cyano variants. While

complete experimental datasets are not uniformly available in published literature for all

isomers, this comparison synthesizes available experimental data with established

spectroscopic principles to aid in their differentiation.

All three isomers share the same molecular formula (C₁₀H₆N₂O) and a monoisotopic mass of

approximately 170.05 Da. Differentiation, therefore, relies on techniques sensitive to the

molecular structure, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy.

Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for the isomers.

The unique electronic environment of the protons and carbons in each isomer, dictated by the

positions of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups, results in distinct

NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data Comparison
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Isomer H-2 (s)
Aromatic
Protons (m)

Aldehyde H
(s)

NH (br s) Solvent

3-formyl-1H-

indole-4-

carbonitrile

~8.4-8.6 ppm ~7.3-7.8 ppm
~10.0-10.2

ppm
~12.5 ppm DMSO-d₆

3-formyl-1H-

indole-5-

carbonitrile

~8.5-8.7 ppm ~7.6-8.6 ppm
~10.0-10.2

ppm
~12.6 ppm DMSO-d₆

3-formyl-1H-

indole-6-

carbonitrile

8.33 ppm
7.52, 7.89,

8.31 ppm
9.98 ppm Not Reported MeOH-d₄[1]

Note: Data

for the 4- and

5-cyano

isomers are

predicted

values based

on

substituent

effects on the

indole ring.

The NH

proton shift

can be broad

and variable.

Table 2: Expected ¹³C NMR Chemical Shifts
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Isomer C=O C≡N C-2 C-3
Aromatic &
Quaternary
Carbons

4-carbonitrile ~185 ppm ~117 ppm ~140 ppm ~118 ppm

8 distinct

signals, shifts

influenced by

proximity to -

CN

5-carbonitrile ~185 ppm ~119 ppm ~141 ppm ~118 ppm

8 distinct

signals, shifts

influenced by

proximity to -

CN

6-carbonitrile ~185 ppm ~120 ppm ~140 ppm ~118 ppm

8 distinct

signals, shifts

influenced by

proximity to -

CN

Note: These

are predicted

values. The

chemical

shifts of the

benzene ring

carbons are

particularly

sensitive to

the position

of the cyano

group.

Table 3: Key Infrared (IR) Absorption Frequencies
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Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

N-H 3410 - 3300 cm⁻¹ Stretch

C-H (aromatic) 3100 - 3000 cm⁻¹ Stretch

C≡N (nitrile) 2230 - 2210 cm⁻¹ Stretch

C=O (aldehyde) 1690 - 1660 cm⁻¹ Stretch

C=C (aromatic) 1600 - 1450 cm⁻¹ Stretch

Note: These ranges are

characteristic for the functional

groups present. The precise

peak position may vary slightly

between isomers.

Table 4: Mass Spectrometry Data

Technique Isomer
Expected [M]⁺
(m/z)

Expected Exact
Mass [M+H]⁺

EI-MS All Isomers 170 N/A

HRMS (ESI) All Isomers N/A 171.0553

Experimental Workflow & Methodologies
The definitive characterization of these isomers follows a structured analytical workflow. This

process ensures that the synthesized compound is pure and its structure is correctly assigned.
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Sample Preparation

Data Interpretation

Synthesis of Isomer

Purification (Chromatography/Recrystallization)

Purity Check (TLC, HPLC) NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry (HRMS)

Structure Elucidation

Comparison with Reference Data

Final Report

Click to download full resolution via product page

Workflow for Spectroscopic Characterization.

Detailed Experimental Protocols
The following are generalized protocols typical for the analysis of indole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as

an internal standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is

recommended for good signal dispersion.

¹H NMR Acquisition: A standard proton experiment is run with a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or

32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30) is performed. A

longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. Fourier-Transform Infrared (IR) Spectroscopy

Sample Preparation: Samples are typically analyzed as a solid. A small amount of the

compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent

pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the

neat solid.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II)

is used.

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is

recorded first. The sample is then scanned over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

3. High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass

analyzer like a Time-of-Flight (TOF) or Orbitrap is used.
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Data Acquisition: The sample is infused into the ESI source. Data is acquired in positive ion

mode to observe the [M+H]⁺ ion. The high resolving power of the instrument allows for the

determination of the elemental composition by measuring the mass-to-charge ratio (m/z) to

four or five decimal places.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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